molecular formula C9H12O4 B13494978 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid

Cat. No.: B13494978
M. Wt: 184.19 g/mol
InChI Key: HVYVVHOFJBQZIV-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, also known as spiro[2.2]pentane-1-carboxylic acid, is a cyclic compound characterized by a spiro carbon framework that contains both carboxylic acid and ester functional groups. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid involves several steps, typically starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester and carboxylic acid groups into their respective alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the context and the specific targets involved .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be compared with other spirocyclic compounds, such as spiro[2.2]pentane-1-carboxylic acid and its derivatives. These compounds share the spirocyclic framework but differ in their functional groups and overall structure. The presence of both carboxylic acid and ester groups in this compound makes it unique and imparts distinct chemical properties .

Similar compounds include:

  • Spiro[2.2]pentane-1-carboxylic acid
  • 2-cyclopropyl-2-methyl-spiro[2.2]pentane-1-carboxylic acid

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-ethoxycarbonylspiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-2-13-7(12)9(6(10)11)5-8(9)3-4-8/h2-5H2,1H3,(H,10,11)

InChI Key

HVYVVHOFJBQZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC12CC2)C(=O)O

Origin of Product

United States

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